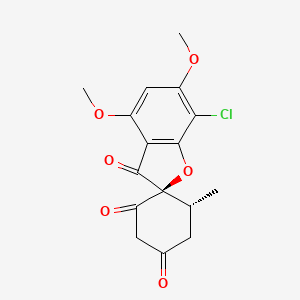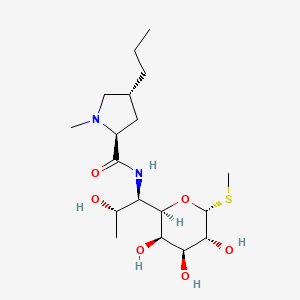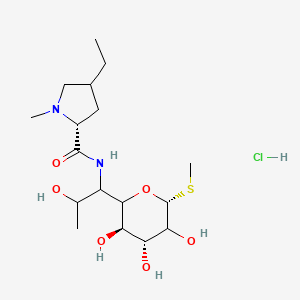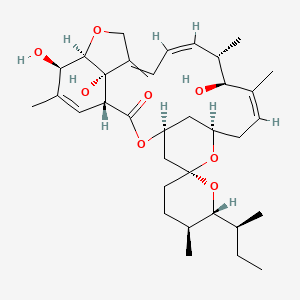![molecular formula C14H19Cl2N2 . Br B601587 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide CAS No. 795313-24-5](/img/structure/B601587.png)
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide
描述
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily in the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds like Aripiprazole are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of Aripiprazole.
准备方法
The preparation of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide involves synthetic routes that are similar to those used for the synthesis of Aripiprazole. The synthetic route typically involves the reaction of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one with various reagents under specific conditions. Industrial production methods for Aripiprazole and its impurities often involve high-performance liquid chromatography (HPLC) to separate and identify the impurities .
化学反应分析
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized products .
科学研究应用
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide has several scientific research applications, including:
Chemistry: It is used in the study of the stability and degradation of pharmaceutical compounds.
Biology: It is used in the study of the biological effects of impurities in pharmaceutical compounds.
Medicine: It is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds.
Industry: It is used in the quality control of pharmaceutical compounds.
作用机制
The mechanism of action of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is not well understood. it is believed to be similar to that of Aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action allows Aripiprazole to modulate neurotransmitter activity in the brain, which is thought to contribute to its antipsychotic effects .
相似化合物的比较
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide can be compared with other impurities of Aripiprazole, such as:
Aripiprazole Impurity F: This impurity is structurally similar to this compound but has different chemical properties and behavior under various conditions.
Aripiprazole Impurity G: This impurity is another related compound that can be formed during the synthesis or degradation of Aripiprazole.
This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical compounds.
属性
IUPAC Name |
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIOOIGAOGDMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795313-24-5 | |
| Record name | 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)


![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)


